1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features a unique combination of functional groups, including oxadiazole, triazole, and carbohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between an azide and an alkyne.
Condensation Reaction: The final step involves the condensation of the oxadiazole and triazole intermediates with the appropriate aldehyde or ketone to form the carbohydrazide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other compounds containing oxadiazole, triazole, and carbohydrazide moieties.
- Examples include 1,2,4-oxadiazole derivatives, 1,2,3-triazole derivatives, and carbohydrazide derivatives.
Uniqueness
- The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties.
- This compound’s structure allows for diverse chemical reactivity and potential applications in various fields, making it a valuable subject of study in scientific research.
Properties
Molecular Formula |
C21H20N8O4 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C21H20N8O4/c1-3-32-16-11-13(9-10-15(16)31-2)12-23-25-21(30)17-18(14-7-5-4-6-8-14)29(28-24-17)20-19(22)26-33-27-20/h4-12H,3H2,1-2H3,(H2,22,26)(H,25,30)/b23-12+ |
InChI Key |
WVLZHGLRTSNWEA-FSJBWODESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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